2-(Fluoromethyl)-1-methyl-1H-imidazole
Overview
Description
2-(Fluoromethyl)-1-methyl-1H-imidazole is a fluorinated imidazole derivative Imidazoles are a class of heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Fluoromethyl)-1-methyl-1H-imidazole typically involves the introduction of a fluoromethyl group into the imidazole ring. One common method is the reaction of 1-methylimidazole with a fluoromethylating agent such as fluoromethyl iodide (CH2FI) in the presence of a base like potassium carbonate (K2CO3). The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process. Additionally, the purification of the final product may involve techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Fluoromethyl)-1-methyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or thiols (RSH).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium azide (NaN3) in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of imidazole-2-carboxylic acid derivatives.
Reduction: Formation of 2-(hydroxymethyl)-1-methyl-1H-imidazole.
Substitution: Formation of 2-(azidomethyl)-1-methyl-1H-imidazole.
Scientific Research Applications
2-(Fluoromethyl)-1-methyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds. It is also employed in the development of new catalysts and ligands for various chemical reactions.
Biology: Investigated for its potential as a bioisostere in drug design, where the fluoromethyl group can mimic the properties of other functional groups, enhancing the biological activity of the compound.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of 2-(Fluoromethyl)-1-methyl-1H-imidazole depends on its specific application. In biological systems, the fluoromethyl group can interact with various molecular targets, including enzymes and receptors. The presence of fluorine can enhance the compound’s binding affinity and selectivity, leading to improved efficacy. The exact molecular pathways involved may vary depending on the target and the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-1-methyl-1H-imidazole
- 2-(Bromomethyl)-1-methyl-1H-imidazole
- 2-(Hydroxymethyl)-1-methyl-1H-imidazole
Comparison
2-(Fluoromethyl)-1-methyl-1H-imidazole is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and physical properties. Compared to its chloromethyl and bromomethyl analogs, the fluoromethyl derivative typically exhibits higher stability and lipophilicity. Additionally, the fluorine atom can enhance the compound’s metabolic stability and bioavailability, making it a valuable candidate in drug development.
Properties
IUPAC Name |
2-(fluoromethyl)-1-methylimidazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7FN2/c1-8-3-2-7-5(8)4-6/h2-3H,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVGZLZPDHPUPHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CF | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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